

Application Notes and Protocols for CH 275 in Immunology and Inflammation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

[Get Quote](#)

Disclaimer: Initial research indicates that "**CH 275**" is not a standard identifier for a single, well-defined compound in immunological and inflammatory research. However, literature review reveals two distinct compounds, LQFM275 and MS-275 (Entinostat), that are relevant to this field of study and may be the subject of the query. To provide a comprehensive resource, this document presents detailed application notes and protocols for both compounds, organized into separate sections for clarity.

Section 1: LQFM275

Compound Name: (4-(3,5-di-tert-butyl-4-hydroxybenzylamine)benzenesulfonamide)
(LQFM275)

Background: LQFM275 is a novel synthetic compound developed as a multi-target agent for the treatment of inflammatory diseases. It is synthesized from darbufelone and sulfanilamide and demonstrates both anti-inflammatory and antinociceptive (pain-reducing) effects. Its primary mechanism of action is the dual inhibition of two key enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Data Presentation: Quantitative Summary

Table 1: In Vitro Activity of LQFM275

Parameter	Result	Target/Cell Line	Reference
COX-2 Inhibition (IC ₅₀)	81 µM	Enzyme Assay	
5-LOX Inhibition (IC ₅₀)	167 µM	Enzyme Assay	

| Safe Cytotoxicity Profile | 100-400 µM | EA.hy926 Endothelial Cells | |

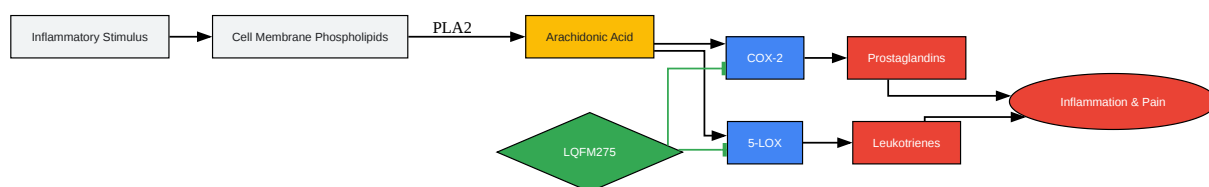
Table 2: In Vivo Anti-Inflammatory and Antinociceptive Effects of LQFM275 in Murine Models

Experimental Model	Dosage	Measured Effect	% Change	Reference
Acetic Acid-Induced Writhing	57 mg/kg	Reduction in writhing	↓ 26%	
	114 mg/kg	Reduction in writhing	↓ 37%	
	228 mg/kg	Reduction in writhing	↓ 49%	
Formalin Test (Nociception)	114 mg/kg	Reduction in nociceptive response (2nd phase)	↓ 57%	
Carrageenan-Induced Hyperalgesia	114 mg/kg	Reduction in hyperalgesia	↓ 47%	
Carrageenan-Induced Paw Edema	114 mg/kg	Reduction in edema	↓ 42%	
LPS-Induced Paw Edema	114 mg/kg	Reduction in edema	↓ 31%	
Carrageenan-Induced Pleurisy	114 mg/kg	Reduction in polymorphonuclear cells	↓ 39%	
		Reduction in MPO activity	↓ 35%	
		Reduction in TNF- α	↓ 48%	
		Increase in IL-4	↑ 50%	
LPS-Induced Pleurisy	114 mg/kg	Reduction in polymorphonuclear	↓ 36%	

Experimental Model	Dosage	Measured Effect	% Change	Reference
		ar cells		
		Reduction in MPO activity	↓ 40%	
		Reduction in TNF- α	↓ 47%	
		Reduction in IL-1 β	↓ 36%	
		Increase in IL-4	↑ 21%	

||| Increase in IL-10 | ↑ 53% |||

Mandatory Visualization: Signaling Pathway and Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Dual inhibitory mechanism of LQFM275 on COX-2 and 5-LOX pathways.

Experimental Protocols

1. Protocol: Carrageenan-Induced Pleurisy Model

- Objective: To assess the in vivo anti-inflammatory activity of LQFM275 by measuring its effect on inflammatory cell migration and cytokine production in the pleural cavity of mice.
- Materials: Male Swiss mice (25-30g), LQFM275, Carrageenan (1% in sterile saline), Saline with EDTA (10 mM), May-Grünwald-Giemsa stain, Neubauer chamber, ELISA kits for TNF- α , IL-1 β , IL-4, IL-10.
- Methodology:
 - Acclimatize animals for at least 7 days with free access to food and water.
 - Orally administer LQFM275 (e.g., 114 mg/kg) or vehicle (control group) to mice.
 - One hour post-treatment, induce pleurisy by injecting 100 μ L of 1% carrageenan solution into the intrapleural space.
 - Four hours after the carrageenan injection, euthanize the mice via CO₂ asphyxiation.
 - Wash the pleural cavity with 1 mL of sterile saline containing EDTA to collect the pleural exudate.
 - Determine the total leukocyte count from the exudate using a Neubauer chamber.
 - Perform differential leukocyte counts by preparing cytospin slides from the exudate, followed by staining with May-Grünwald-Giemsa.
 - Centrifuge the remaining exudate (1200 x g for 5 min) and collect the supernatant.
 - Quantify the levels of pro-inflammatory (TNF- α , IL-1 β) and anti-inflammatory (IL-4, IL-10) cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
 - Analyze MPO activity in the pellet as an indicator of neutrophil accumulation.

2. Protocol: In Vitro Cytotoxicity (MTT Assay)

- Objective: To evaluate the cytotoxic potential of LQFM275 on a relevant cell line.

- Materials: EA.hy926 human endothelial cell line, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LQFM275 stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
- Methodology:
 - Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
 - Prepare serial dilutions of LQFM275 (e.g., 100 µM to 400 µM) in the culture medium.
 - Replace the medium in the wells with the LQFM275 dilutions. Include vehicle-only wells as a control.
 - Incubate the plate for 24 hours.
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
 - Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 2: MS-275 (Entinostat)

Compound Name: MS-275 (Entinostat)

Background: MS-275, also known as Entinostat, is a class I selective histone deacetylase (HDAC) inhibitor, targeting HDAC1, HDAC2, and HDAC3. Originally developed as an anti-cancer agent, its immunomodulatory properties have led to its investigation in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). MS-275 exerts its effects by altering the acetylation status of histones and non-histone proteins,

including transcription factors like NF- κ B, thereby modulating the expression of inflammatory genes.

Data Presentation: Quantitative Summary

Table 3: In Vitro Immunomodulatory and Cytotoxic Effects of MS-275

Cell Line / Model	Concentration	Primary Effect	Key Observation	Reference
RAW264.7 Macrophages	1 μM	Enhanced NF-κB Activity & IL-10 Expression	Increased NF-κB p65 acetylation and binding to the IL10 promoter.	
LPS-Stimulated HK-2 Kidney Cells	10 nM	Suppression of Oxidative Stress	Significantly suppressed ROS generation.	
	10 nM	Anti-apoptotic Effect	Reduced apoptosis induced by LPS.	
B-cell Chronic Lymphocytic Leukemia (CLL)	Log-fold lower than normal cells	Pro-apoptotic Effect	LC ₅₀ was one log lower than for normal mononuclear cells.	
Human Leukemia Cells (U937)	1 μ M	Antiproliferative	Induced p21-mediated growth arrest and differentiation.	
	5 μ M	Pro-apoptotic Effect	Induced apoptosis in ~70% of cells after 48 hours.	
Colorectal Cancer Cells (HCT116Mut)	Not specified	Pro-apoptotic Effect	Induced apoptosis in 31.8% of cells.	

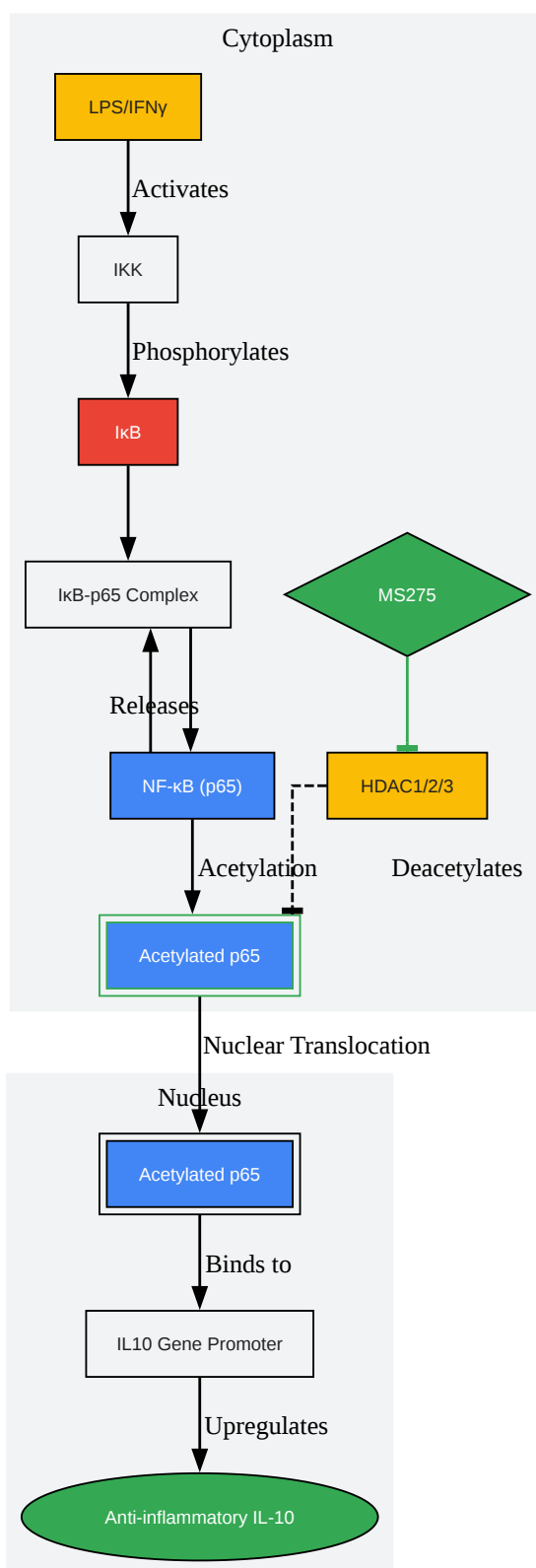
| Acute Myeloid Leukemia (AML) with FLT3-ITD | < 1 μ M | Growth Arrest | IC₅₀ of less than 1 μ M. ||

Table 4: In Vivo Effects of MS-275 in Disease Models

Animal Model	Dosage	Primary Effect	Key Observation	Reference
Cigarette Smoke-Exposed Mice (COPD)	Not specified	Attenuation of Airway Inflammation	Robustly attenuated inflammatory KC expression and neutrophil influx into the lungs.	
LPS-Induced Acute Kidney Injury (AKI)	Not specified	Nephroprotective	Attenuated renal tissue injury and suppressed the generation of inflammatory cytokines and ROS.	

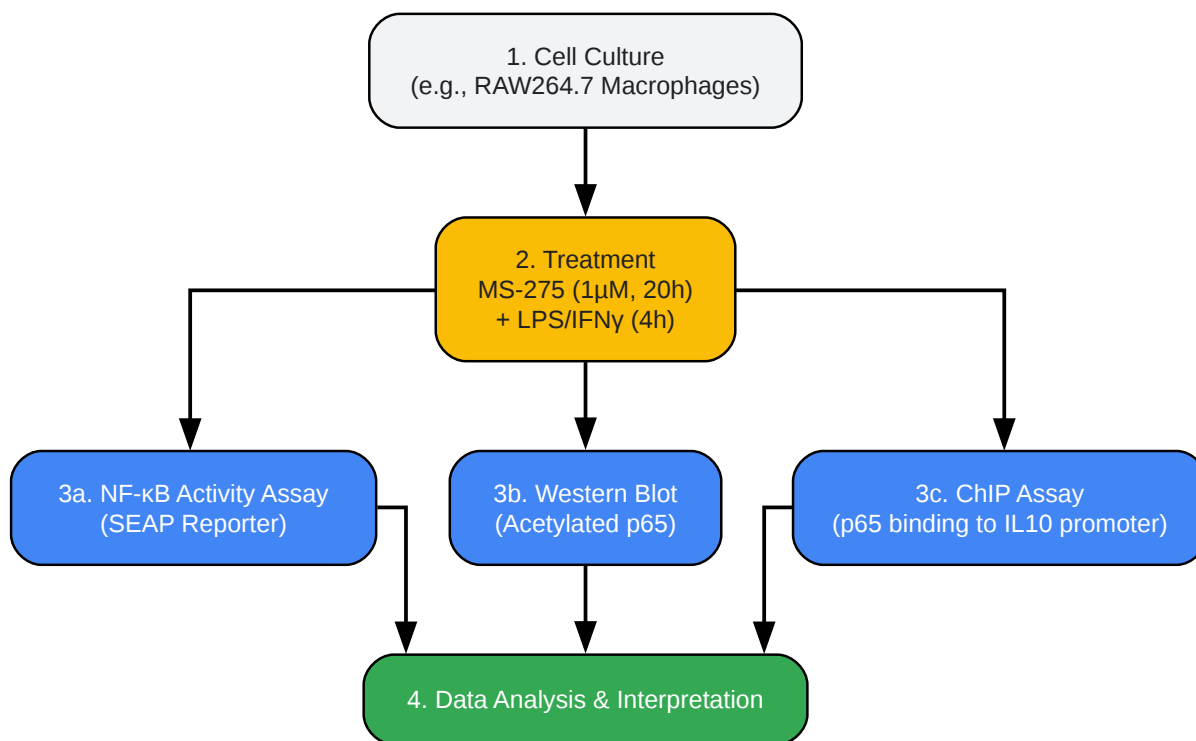
| AOM-DSS Colorectal Cancer Mice | 20 mg/kg/day | Immunosuppressive Microenvironment | Decreased CD3+ T cell infiltration into tumors and increased PD-L1 expression. | |

Mandatory Visualization: Signaling Pathway and Experimental Workflow



[Click to download full resolution via product page](#)

Caption: MS-275 enhances IL-10 expression via NF- κ B p65 hyperacetylation.



[Click to download full resolution via product page](#)

Caption: Workflow for studying MS-275's effect on NF-κB signaling.

Experimental Protocols

1. Protocol: Analysis of NF-κB p65 Acetylation and Nuclear Translocation

- Objective: To determine if MS-275 increases the acetylation and nuclear localization of the NF-κB p65 subunit in macrophages.
- Materials: RAW264.7 macrophages, MS-275, LPS, IFN-γ, Cell lysis buffer, Nuclear/Cytoplasmic extraction kit, Antibodies for total p65 and acetylated-lysine (for Western Blot), Antibodies for p65 and Lamin B1 (for nuclear fraction validation).
- Methodology:
 - Culture RAW264.7 cells to 80% confluency.
 - Treat cells with MS-275 (1 μM) or vehicle for 20 hours.

- Stimulate cells with LPS (100 ng/mL) and IFN- γ (10 ng/mL) for the final 1 hour of incubation.
- For Nuclear Translocation: a. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit. b. Analyze protein content of both fractions by Western blot. c. Probe membranes with anti-p65 antibody to detect its presence in each fraction. Use anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker) to confirm fraction purity.
- For Acetylation: a. Lyse whole cells and perform immunoprecipitation (IP) using an anti-p65 antibody to isolate the p65 protein. b. Elute the bound protein and run SDS-PAGE followed by Western blot. c. Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation status of p65. Re-probe with anti-p65 to confirm equal loading.

2. Protocol: In Vivo Cigarette Smoke-Induced Airway Inflammation Model

- Objective: To evaluate the therapeutic efficacy of MS-275 in a murine model of COPD.
- Materials: C57Bl/6 mice, Cigarette smoke exposure chamber, MS-275, Vehicle control, Bronchoalveolar lavage (BAL) equipment, ELISA kit for murine KC.
- Methodology:
 - Expose C57Bl/6 mice to whole-body cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for a period of 4 days to 12 weeks to establish acute or chronic inflammation.
 - Administer MS-275 (dose and route to be optimized, e.g., intraperitoneal injection) or vehicle to the mice daily, starting before or during the smoke exposure period.
 - At the end of the study period, euthanize the mice.
 - Perform bronchoalveolar lavage (BAL) by cannulating the trachea and washing the lungs with sterile PBS.
 - Determine the total number of cells in the BAL fluid.
 - Perform differential cell counts on cytospin preparations to quantify neutrophil influx.

- Harvest lung tissue, homogenize it, and measure the level of the neutrophil chemoattractant KC (murine IL-8 homolog) using a specific ELISA kit.
- Compare the results from the MS-275-treated group with the smoke-exposed vehicle group and the air-exposed control group.
- To cite this document: BenchChem. [Application Notes and Protocols for CH 275 in Immunology and Inflammation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561565#ch-275-in-immunology-and-inflammation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com